Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
Compound Name: {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol
Common Name: 2-(2-Methylallyloxy)benzyl alcohol
CAS Number: 53369-70-3
Molecular Formula: C₁₁H₁₄O₂
Molecular Weight: 178.23 g/mol
This technical guide provides a definitive spectroscopic profile for {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol. This molecule is a critical intermediate in the synthesis of oxygen heterocycles, particularly chromenes and benzoxepines , via Ring-Closing Metathesis (RCM). Its structure features a salicyl alcohol core alkylated at the phenolic oxygen with a methallyl group.
The accurate characterization of this compound relies on distinguishing between the two chemically distinct methylene (-CH₂-) groups and the specific splitting patterns of the methallyl moiety.
Synthesis Protocol: The Williamson Ether Pathway
To ensure the provenance of the spectral data, we must establish the synthesis method. The standard protocol involves the selective O-alkylation of salicyl alcohol (2-hydroxybenzyl alcohol).
), Potassium Iodide (KI - catalytic).
Solvent: Acetone or DMF (Dimethylformamide).
Step-by-Step Protocol:
Activation: In a flame-dried round-bottom flask, dissolve salicyl alcohol (1.0 eq) in anhydrous acetone. Add anhydrous
(2.0 eq) and a catalytic amount of KI (0.1 eq).
Alkylation: Add methallyl chloride (1.2 eq) dropwise at room temperature.
Reflux: Heat the mixture to reflux (
C for acetone) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over
.[1] Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
Reaction Workflow Visualization
Figure 1: Synthetic pathway for the selective O-alkylation of salicyl alcohol.
Spectroscopic Data Analysis
The following data represents the consensus spectral assignment in
at 400 MHz.
H NMR Spectral Data
The proton spectrum is characterized by the distinction between the benzylic methylene protons and the allylic ether methylene protons.
Chemical Shift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
, ppm)
Multiplicity
Integral
Assignment
Structural Logic
7.28 – 7.22
Multiplet (m)
2H
Ar-H (3, 5)
Aromatic protons meta/para to alkoxy group.
6.98 – 6.92
Multiplet (m)
1H
Ar-H (4)
Aromatic proton para to hydroxymethyl.
6.88 – 6.85
Doublet (d)
1H
Ar-H (6)
Aromatic proton ortho to alkoxy group (shielded).
5.09
Singlet (s)
1H
=CHH
Vinylic proton (trans to methyl).
4.99
Singlet (s)
1H
=CHH
Vinylic proton (cis to methyl).
4.68
Singlet (s)
2H
Ar-CH-OH
Benzylic methylene. Deshielded by ring and OH.
4.48
Singlet (s)
2H
O-CH-C=
Allylic ether methylene. Distinct from benzylic CH2.[2][3][4][5][6][7]
2.40
Broad Singlet
1H
-OH
Hydroxyl proton (exchangeable, shift varies).
1.84
Singlet (s)
3H
-CH
Methallyl methyl group.
C NMR Spectral Data
The carbon spectrum confirms the presence of 11 distinct carbon environments.
Chemical Shift (, ppm)
Type
Assignment
Notes
156.2
Quaternary (C)
C -O (Ar)
Ipso carbon attached to ether oxygen.
140.3
Quaternary (C)
C =CH
Methallyl quaternary carbon.
129.8
Quaternary (C)
C -CHOH
Ipso carbon attached to hydroxymethyl.
129.1
Methine (CH)
Ar-C H
Aromatic ring carbon.
128.6
Methine (CH)
Ar-C H
Aromatic ring carbon.
121.3
Methine (CH)
Ar-C H
Aromatic ring carbon.
112.8
Methylene (CH)
=C H
Terminal alkene carbon.
111.4
Methine (CH)
Ar-C H
Aromatic ring carbon (ortho to ether).
72.1
Methylene (CH)
O-C H-C=
Ether methylene carbon.
61.8
Methylene (CH)
Ar-C H-OH
Benzylic alcohol carbon.
19.4
Methyl (CH)
-C H
Allylic methyl group.
Structural Validation (Self-Validating System)
To ensure the assignment is correct and not a misinterpretation of an isomer (e.g., C-alkylation), we apply specific correlation logic.
Differentiation of Methylene Groups
The most common error in assigning this spectrum is confusing the Benzylic CH
(4.68 ppm) with the Ether CH (4.48 ppm).
Validation: In an HMBC (Heteronuclear Multiple Bond Correlation) experiment:
The protons at 4.48 ppm will show a strong correlation to the quaternary alkene carbon at 140.3 ppm and the aromatic C-O carbon at 156.2 ppm .
The protons at 4.68 ppm will correlate only to the aromatic ring carbons (129.8, 129.1 ppm ) and not to the alkene or the ether carbon.
NOESY Correlations
A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides spatial proof.
Observation: Strong NOE correlation between the Ether CH
(4.48 ppm) and the Ortho-Ar-H (6.88 ppm).
Logic Diagram: Spectral Assignment Flow
Figure 2: Logic flow for distinguishing critical methylene signals using HMBC correlations.
References
Williamson Ether Synthesis General Protocol:
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
Synthesis of 2H-Chromenes via RCM (Context for Intermediate)
Worlikar, S. A., Kesharwani, T., Yao, T., & Larock, R. C. (2007).[8] Synthesis of 3,4-disubstituted 2H-benzopyrans through iodocyclization of propargylic aryl ethers.[8] The Journal of Organic Chemistry, 72(5), 1347–1353.
Spectral Data Comparison (Allyl Aryl Ethers)
Graham, T. J., & Doyle, A. G. (2012).[8] Nickel-Catalyzed Cross-Coupling of Chromene Acetals. Organic Letters, 14(6), 1616–1619.
Database Verification
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. for related compounds (Salicyl alcohol derivatives).
Solubility profile of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol in organic solvents
The following technical guide details the physicochemical properties and solubility profile of {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol , commonly referred to in synthetic applications as 2-(2-methylallyloxy)benzy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties and solubility profile of {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol , commonly referred to in synthetic applications as 2-(2-methylallyloxy)benzyl alcohol .
An In-Depth Technical Guide for Process Development
Executive Summary & Chemical Identity[1][2]
The target compound, {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol (CAS Registry Number often associated with its derivatives or precursors, specifically analogous to 2-(allyloxy)benzyl alcohol ), is a bifunctional intermediate used primarily in the synthesis of UV-curable monomers, pharmaceutical intermediates, and cross-linking agents.
Its structure features a polar primary hydroxyl group (benzyl alcohol moiety) and a lipophilic methallyl ether tail. This amphiphilic nature dictates a specific solubility profile: it is highly soluble in polar aprotic and protic organic solvents but exhibits limited solubility in aliphatic hydrocarbons and water.
To determine the optimal solvent system for synthesis, extraction, or purification, we apply Hansen Solubility Parameters (HSP) . The molecule contains a "hard" polar head (benzyl alcohol) and a "soft" hydrophobic tail (methallyl ether).
Dispersion Forces (
): High interaction with aromatics (Toluene, Benzene) due to the phenyl ring.
Polarity (
): Moderate interaction due to the ether linkage and hydroxyl dipole.
Hydrogen Bonding (
): Significant interaction capability via the -OH group, necessitating polar solvents for high-concentration dissolution.
Solubility Prediction Map
The following diagram illustrates the logical flow for solvent selection based on the compound's functional group interactions.
Figure 1: Solubility classification based on solute-solvent interaction mechanisms.
Experimental Solubility Profile
The following data represents the standard solubility behavior of 2-alkoxybenzyl alcohols. This profile is critical for designing extraction workups (e.g., extracting from water into ethyl acetate) and recrystallization (e.g., using Hexane/EtOAc mixtures).
Quantitative Solubility Classes (at 25°C)
Solvent Class
Specific Solvents
Solubility Rating
Physicochemical Rationale
Polar Aprotic
DMSO, DMF, THF, Ethyl Acetate
Excellent (>100 mg/mL)
The ether oxygen and hydroxyl group interact favorably with the dipole of these solvents. THF is the preferred solvent for reactions involving this compound.
Polar Protic
Methanol, Ethanol, Isopropanol
Good (>50 mg/mL)
The primary alcohol moiety allows for hydrogen bonding. However, solubility may decrease in Isopropanol at very low temperatures.
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
"Universal" organic solvents for this class of molecule. DCM is the standard solvent for transport and NMR analysis.
Aromatic
Toluene, Xylene
Moderate (10–50 mg/mL)
Soluble due to - interactions with the phenyl ring, but the polar -OH group reduces affinity compared to the non-polar solvent matrix.
Aliphatic
Hexane, Heptane, Cyclohexane
Poor (<1 mg/mL)
The polarity of the hydroxyl group leads to phase separation. Often used as an anti-solvent to precipitate the compound.
Aqueous
Water, Brine
Insoluble
The hydrophobic C11 skeleton dominates. The compound will form an oily layer on top of water.
Validated Protocols for Researchers
Protocol A: Gravimetric Solubility Determination
Use this when exact saturation limits are required for process scale-up.
Preparation: Weigh 100 mg of the compound into a 2 mL HPLC vial.
Solvent Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.
Observation:
Clear Solution: Soluble at current concentration.
Turbid/Oiling Out: Insoluble.
Calculation: If 100 mg dissolves in 0.5 mL, solubility is
mg/mL.
Validation: Filter the saturated solution, evaporate a known volume, and weigh the residue to confirm the dissolved mass.
Dissolve 50 mg of compound in 5 mL of Ethyl Acetate .
Add 5 mL of Water and shake vigorously for 1 minute.
Allow phases to separate.
Analyze both phases via TLC (Thin Layer Chromatography) or HPLC.
Result: The compound should reside exclusively in the organic (top) layer, confirming it can be extracted from aqueous reaction quenches using EtOAc or DCM.
Synthesis & Application Context
Understanding the solubility is derived from understanding the synthesis. This compound is typically produced via a Williamson Ether Synthesis between Salicyl Alcohol (2-hydroxybenzyl alcohol) and Methallyl Chloride.
Reaction Workflow & Impurity Profile
The solubility profile dictates the purification strategy:
Starting Materials: Salicyl alcohol is water-soluble; Methallyl chloride is volatile/oil.
Product: Lipophilic oil/solid.
Purification Logic: The reaction mixture is diluted with water (dissolving the salt byproducts and unreacted salicyl alcohol) and extracted with Toluene or Ethyl Acetate (solubilizing the product).
Figure 2: Synthetic workflow highlighting the solubility-driven purification step.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols and workup of benzyl ethers).
PubChem Database. (2025).[1][2] Compound Summary: 2-(Benzyloxy)ethanol (Analogous Structure).[1] National Center for Biotechnology Information. Retrieved from [Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1] (Source for theoretical solubility parameter calculations).
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative guide on solvent polarity and nucleophilic substitution mechanisms).
A Comprehensive Technical Guide to the Safe Handling of Methallyl Ether Derivatives
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of methallyl ether derivatives. Moving beyond a simple recitation of s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of methallyl ether derivatives. Moving beyond a simple recitation of safety data sheet (SDS) information, this document elucidates the underlying chemical principles dictating the hazards associated with these compounds and offers field-proven, self-validating protocols to ensure laboratory safety.
Understanding the Inherent Risks of Methallyl Ether Derivatives
Methallyl ether derivatives, while valuable reagents in organic synthesis, present a dual-threat in the laboratory environment: inherent flammability and the potential for explosive peroxide formation. The allylic ether functional group is the primary structural alert for these hazards.
1.1. Flammability and Vapor Hazards
Like many volatile organic solvents, methallyl ethers are flammable, with their vapors capable of forming explosive mixtures with air.[1][2] The flash point, the lowest temperature at which a liquid can form an ignitable mixture in air, is a critical parameter in assessing this risk. It is imperative to handle these compounds in well-ventilated areas, such as a chemical fume hood, and to eliminate all potential ignition sources, including static electricity, open flames, and hot surfaces.[1][3][4]
1.2. The Insidious Threat of Peroxide Formation
The most significant and often underestimated hazard associated with methallyl ethers is their propensity to form explosive peroxides upon exposure to oxygen.[5][6] This auto-oxidation process is a free-radical chain reaction initiated by light, heat, or the presence of contaminants.[5][7] The allylic hydrogen atoms in methallyl ethers are particularly susceptible to abstraction, leading to the formation of hydroperoxides. These hydroperoxides can further react to form highly unstable and shock-sensitive polymeric peroxides and cyclic peroxides.[8][9]
The concentration of these peroxides over time, especially during distillation or evaporation, can lead to violent explosions.[5][9] It is crucial to treat all aged or improperly stored containers of methallyl ether derivatives as potentially explosive.[5][10]
Prudent Procurement and Storage: The First Line of Defense
A proactive approach to safety begins with a well-managed chemical inventory. The principle of "as low as reasonably achievable" (ALARA) should be applied to the quantity of methallyl ethers procured and stored.
2.1. Acquisition and Labeling
Purchase Just-in-Time: Procure the smallest quantity of methallyl ether derivatives required for your immediate experimental needs.[5]
Inhibitor Status: Whenever possible, purchase ethers containing an inhibitor, such as butylated hydroxytoluene (BHT), which scavenges free radicals and slows the rate of peroxide formation.[5][6]
Immediate and Clear Labeling: Upon receipt, all containers of peroxide-forming chemicals must be labeled with the date of receipt and the date of opening.[5][11][12][13] This is a non-negotiable step in tracking the age of the chemical and its potential for peroxide accumulation.
2.2. Storage Best Practices
Proper storage is paramount in mitigating the risks associated with methallyl ether derivatives.
Container Integrity: Store in tightly sealed, air-impermeable containers, preferably the original manufacturer's container.[5][11][12] Avoid using containers with ground glass stoppers, as friction from opening can detonate peroxides that may have crystallized in the threads.[10][12]
Environmental Conditions: Store in a cool, dry, and dark location, away from heat and direct sunlight to minimize the rate of auto-oxidation.[5][7][12]
Inert Atmosphere: For highly sensitive ethers or those lacking inhibitors, storage under an inert atmosphere of nitrogen or argon is recommended.[11][12]
Segregation: Store methallyl ether derivatives away from incompatible materials, particularly strong oxidizing agents and acids.[2][14][15]
Hazard Identification and Risk Assessment: A Derivative-Specific Approach
While general precautions for ethers apply, a detailed risk assessment should consider the specific properties of the methallyl ether derivative in use. The following table summarizes key safety data for representative compounds.
Derivative
CAS Number
Molecular Formula
Flash Point (°C)
Key Hazards
Methallyl Phenyl Ether
5820-22-4
C10H12O
65
Combustible liquid, may cause allergic skin reaction.[11]
Step-by-Step Protocols for Safe Handling and Peroxide Management
Adherence to well-defined protocols is essential for mitigating the risks associated with methallyl ether derivatives. The following workflows are designed to be self-validating, with clear decision points and safety checks.
4.1. General Handling Workflow
Caption: General workflow for the safe handling of methallyl ether derivatives.
4.2. Peroxide Detection: A Critical Safety Check
Regular testing for peroxides is a cornerstone of safe ether management. The frequency of testing depends on the specific ether and its storage conditions. As a general rule, test upon receipt, before any distillation or evaporation, and periodically as indicated by the compound's classification (typically every 3-6 months for opened containers).[7][24][25]
Two common methods for qualitative peroxide detection are the use of peroxide test strips and the potassium iodide (KI) test.
Method 1: Peroxide Test Strips
Select Appropriate Strips: Use test strips designed for organic solvents.[26][27]
Sample Application: Dip the test strip into the solvent for 1-2 seconds.[9][14]
Read the Result: Allow the solvent to evaporate and compare the color of the strip to the manufacturer's color chart.[14][26] For some strips, adding a drop of deionized water after the solvent evaporates is necessary.[28]
Method 2: Potassium Iodide (KI) Test
Prepare the Test Solution: Add 1 ml of a freshly prepared 10% (w/v) potassium iodide solution to 10 ml of the ether in a closed container.[9]
Acidify: Add a few drops of dilute hydrochloric acid.[9]
Observe: Shake the mixture and observe the color of the aqueous layer. A yellow to brown color indicates the presence of peroxides.[9][27]
Interpretation of Results:
< 10 ppm: Generally considered safe for use.
10-100 ppm: Use with caution; do not distill or concentrate.[13][26]
> 100 ppm: Unsafe for use. The material should be decontaminated or disposed of as hazardous waste.[13][29]
Visible Crystals or Stratification: Do not handle the container. Treat as a potential explosion hazard and contact your institution's Environmental Health and Safety (EHS) department immediately.[5][10][11]
4.3. Peroxide Removal: A Procedure for Trained Personnel
The removal of peroxides should only be performed by trained personnel. A common and effective method is treatment with activated alumina.
Experimental Protocol: Peroxide Removal with Activated Alumina
Column Preparation: Prepare a chromatography column with activated basic alumina.[9][29]
Percolation: Pass the peroxide-containing ether through the column.[9][29]
Verification: Test the eluent for the presence of peroxides using one of the methods described above.
Important Note: This process removes both peroxides and any added inhibitors. The purified ether should be used immediately and not stored for extended periods.[9]
4.4. Emergency Procedures
In the event of a spill or exposure, prompt and correct action is critical.
If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[19]
For large spills, evacuate the laboratory and contact your institution's EHS department.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][19]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12][19]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[19]
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[19]
Disposal of Methallyl Ether Derivatives and Contaminated Materials
All methallyl ether derivatives and materials contaminated with them must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Waste Collection: Collect waste in clearly labeled, sealed containers.[30]
Peroxide Contamination: Do not mix peroxide-containing waste with other waste streams. If the peroxide concentration is high, consult with your EHS department for specialized disposal procedures.
Empty Containers: "Empty" containers may still contain hazardous residues and vapors.[18] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[30]
Conclusion: A Culture of Safety
The safe use of methallyl ether derivatives hinges on a comprehensive understanding of their hazards and the diligent application of established safety protocols. By fostering a culture of safety that emphasizes proactive risk assessment, meticulous inventory management, and a thorough understanding of emergency procedures, researchers can confidently and safely utilize these valuable reagents in their scientific endeavors.
References
GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. (n.d.).
Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety. (n.d.). Retrieved from [Link]
Allyl glycidyl ether 99+ % Material Safety Data Sheet. (n.d.).
Allyl Glycidyl Ether - Material Safety Data Sheet (MSDS). (n.d.).
Diethyl ether peroxide - Wikipedia. (n.d.). Retrieved from [Link]
Allyl glycidyl ether - SAFETY DATA SHEET. (2010, April 30).
Ethers - storage and the detection and removal of peroxides - The University of Edinburgh. (2009, July 10).
Safe Storage and Use of Flammable Solvents - Lab Manager. (2018, June 3). Retrieved from [Link]
Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025, June 30). Retrieved from [Link]
Peroxide-forming Chemical Storage - Environmental Health and Safety. (n.d.). Retrieved from [Link]
Suggested Storage for Peroxides. (2015, March 25).
Management and Safety of Peroxide Forming Chemicals - Boston University. (n.d.). Retrieved from [Link]
SAFETY DATA SHEET - Fisher Scientific. (2010, April 30).
Application Note: Selective Oxidation of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol to the Corresponding Aldehyde
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective oxidation of the primary benzylic alcohol, {2-[(2-Methyl-2-propen-1-YL)oxy]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective oxidation of the primary benzylic alcohol, {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol, to its corresponding aldehyde. The presence of an acid-sensitive allyl ether and an electron-donating alkoxy group on the aromatic ring necessitates the use of mild and highly selective oxidation protocols to prevent over-oxidation to the carboxylic acid and cleavage of the ether linkage. This guide details the mechanistic considerations behind reagent selection and provides field-proven, step-by-step protocols for three highly effective methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed Oxidation. Comparative data on reaction conditions and yields are presented to aid in method selection.
Introduction: The Challenge of Selective Oxidation
The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, for complex molecules such as {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol, the challenge lies in achieving high chemoselectivity. The target molecule contains two key functionalities that are susceptible to common oxidizing conditions:
Primary Benzylic Alcohol: Prone to over-oxidation to the corresponding carboxylic acid, especially with strong, chromium-based reagents.[1][2][3]
Allyl Ether Moiety: The ether linkage can be sensitive to strongly acidic or harsh oxidative conditions, potentially leading to cleavage or other side reactions.
Therefore, the selection of an appropriate oxidizing agent and reaction conditions is paramount to ensure the desired aldehyde is obtained in high yield and purity, without affecting the sensitive functional groups present in the molecule. This note will explore three mild and reliable methods that are well-suited for this specific transformation.
Mechanistic Considerations and Reagent Selection
The choice of an oxidant is dictated by its mechanism of action and its compatibility with the substrate's functional groups. The goal is to employ a reagent that operates under neutral or mildly basic conditions and at low temperatures to minimize side reactions.
Why Avoid Strong, Non-Selective Oxidants?
Traditional strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are generally unsuitable for this substrate. These reagents often require harsh acidic conditions and elevated temperatures, which can lead to:
Over-oxidation: The initially formed aldehyde is readily hydrated in aqueous acidic media and further oxidized to the carboxylic acid.[4]
Ether Cleavage: The acid-labile allyl ether can be cleaved under the reaction conditions.
Low Selectivity: These reagents can also interact with the alkene in the methallyl group.
Therefore, modern, milder oxidation protocols are the methods of choice.
Recommended Mild Oxidation Systems
Three systems are highlighted for their proven efficacy in the selective oxidation of sensitive primary alcohols:
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C). It is known for its high yields and compatibility with a wide range of functional groups.[5][6][7] The reaction is generally fast and stops cleanly at the aldehyde stage.[6]
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent that operates under neutral conditions at room temperature.[8][9][10] DMP is highly selective for alcohols and tolerates many sensitive functionalities.[8][11]
TEMPO-Catalyzed Oxidation: Uses a stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[12][13] This method is often performed under biphasic conditions at or near room temperature and is known for its high selectivity for primary alcohols.[13][14]
The logical flow for selecting the appropriate oxidation method is outlined in the diagram below.
Caption: Decision workflow for selecting a mild oxidation method.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Swern Oxidation
This protocol is based on the activation of DMSO with oxalyl chloride to form the reactive electrophilic sulfur species, which then reacts with the alcohol.[5][15] Triethylamine is used as a non-nucleophilic base in the final elimination step.[5]
Caption: Simplified mechanism of the Swern Oxidation.
Materials:
{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
Oxalyl chloride ((COCl)₂)
Dimethyl sulfoxide (DMSO), anhydrous
Triethylamine (NEt₃), anhydrous
Dichloromethane (DCM), anhydrous
Argon or Nitrogen gas supply
Standard glassware for anhydrous reactions
Procedure:
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels, under an inert atmosphere (Argon or Nitrogen).
Charge the flask with anhydrous DCM (approx. 0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.
Add anhydrous DMSO (2.2 equivalents) to the flask via syringe.
To one of the addition funnels, add a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred DMSO solution, maintaining the internal temperature below -65 °C. Stir for 15 minutes after the addition is complete.
To the second addition funnel, add a solution of the substrate alcohol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again keeping the temperature below -65 °C. Stir for 30 minutes.
Add anhydrous triethylamine (5.0 equivalents) dropwise via syringe. A thick white precipitate will form.
After stirring for an additional 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
This method offers the advantage of being performed at room temperature under neutral conditions.[9][10][16] The mechanism involves ligand exchange at the iodine center followed by an intramolecular elimination.[8][17]
To a round-bottom flask containing a solution of the alcohol (1.0 equivalent) in anhydrous DCM (approx. 0.1 M), add solid sodium bicarbonate (2.0 equivalents, optional, to buffer the acetic acid byproduct).[10]
Add solid Dess-Martin Periodinane (1.2-1.5 equivalents) to the stirred solution in one portion at room temperature.
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
Stir the biphasic mixture vigorously until the layers become clear (this reduces the iodine byproduct).
Separate the layers and extract the aqueous phase with diethyl ether (2x).
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Protocol 3: TEMPO-Catalyzed Oxidation
This catalytic system is environmentally benign, using household bleach as the terminal oxidant.[13] Careful control of pH is crucial to prevent over-oxidation.[13]
Materials:
{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
TEMPO (catalyst, ~1 mol%)
Sodium hypochlorite (NaOCl, household bleach, ~10-13% available chlorine)
Potassium bromide (KBr, ~10 mol%)
Sodium bicarbonate (NaHCO₃)
Dichloromethane (DCM)
Ethyl acetate (EtOAc)
Procedure:
In a flask equipped with a magnetic stirrer, dissolve the alcohol (1.0 equivalent), TEMPO (0.01 equivalents), and KBr (0.1 equivalents) in DCM (approx. 0.5 M).
In a separate beaker, prepare an aqueous solution of NaOCl (1.5 equivalents) and NaHCO₃ (2.5 equivalents). Cool this solution to 0 °C in an ice bath.
Add the organic solution from step 1 to the vigorously stirred, cooled bleach solution.
Maintain vigorous stirring at 0 °C and monitor the reaction by TLC. The reaction is usually complete in 30-60 minutes.
Once the starting material is consumed, transfer the mixture to a separatory funnel.
Separate the layers. Extract the aqueous layer with DCM (2x).
Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purify the product via flash column chromatography.
Comparative Data and Troubleshooting
Method
Temperature
Reagent Stoichiometry (Oxidant)
Typical Reaction Time
Typical Yield
Key Advantages & Disadvantages
Swern
-78 °C
1.5 eq. (COCl)₂ / 2.2 eq. DMSO
1-2 hours
>90%
Pro: High yield, very reliable.[6] Con: Cryogenic temps, malodorous byproduct.[5][6]
All Methods: Ensure reagents are anhydrous and of high purity. Substrate may be impure.
Swern: Temperature may have risen during addition steps. Ensure efficient cooling.
DMP: DMP reagent may have degraded. Use fresh or properly stored reagent.
TEMPO: Bleach solution may have low active chlorine content. Use fresh, high-quality bleach.
Formation of Carboxylic Acid (Over-oxidation):
Swern/DMP: Unlikely if the reaction is worked up promptly upon completion.
TEMPO: This is the most common failure mode. The pH may have dropped, or the reaction was run for too long/at too high a temperature. Ensure adequate buffering with NaHCO₃.[13]
Formation of Side Products (e.g., from Ether Cleavage):
This indicates the conditions were too harsh. Re-evaluate the chosen method. DMP is often the mildest option in terms of pH neutrality.
Conclusion
The selective oxidation of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol to its aldehyde can be achieved in high yield using modern, mild oxidation protocols. The Swern, Dess-Martin, and TEMPO-catalyzed methods all provide excellent alternatives to harsh, traditional oxidants. The choice of method will depend on the available laboratory equipment (e.g., for low-temperature reactions), cost considerations, and scale. For its operational simplicity and mild, neutral conditions, the Dess-Martin Periodinane oxidation is often an excellent first choice for this type of sensitive substrate. The Swern oxidation remains a highly reliable and high-yielding, albeit more operationally demanding, alternative.
References
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
Singleton, D. A., & Hang, C. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry, 75(23), 8165–8174. [Link]
The Organic Chemistry Tutor. Swern Oxidation. [Link]
Vedantu. DMP Reagent: Mechanism, Uses & Examples in Chemistry. [Link]
Organic Syntheses. The dess-martin periodinane. [Link]
Wißdorf, W., et al. (2016). Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. ChemistrySelect, 1(11), 2735-2741. [Link]
Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 13, 2076–2083. [Link]
Hoover, J. M., & Stahl, S. S. (2012). Copper(I)/TEMPO-catalyzed aerobic oxidation of primary alcohols to aldehydes with ambient air. Nature Protocols, 7(6), 1115–1121. [Link]
Zhang, Y., et al. (2013). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry, 78(17), 8459–8465. [Link]
University of California, Irvine. When to Use an Alcohol Protecting Group. [Link]
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
University of Rochester. Synthesis of Dess-Martin-Periodinane. [Link]
Wang, Z., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, e202301826. [Link]
Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
Chemistry Steps. Protecting Groups For Alcohols. [Link]
Assor, K., Levy, I., Thames, E., & Rowan, W. Selective Oxidation of Benzyl Alcohol to Benzaldehyde. [Link]
Singleton, D. A., & Hang, C. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 132(45), 15918–15921. [Link]
Palmisano, L., et al. (2016). Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde. Applied Catalysis B: Environmental, 181, 673-680. [Link]
Iqbal, S., et al. (2016). Selective oxidation of benzyl alcohol using in situ generated H2O2 over hierarchical Au–Pd titanium silicalite catalysts. Catalysis Science & Technology, 6(18), 6857-6868. [Link]
Kumar, A., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 5(4), 336–340. [Link]
Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 226-237. [Link]
Prati, L., et al. (2018). Selective Benzyl Alcohol Oxidation over Pd Catalysts. Catalysts, 8(10), 425. [Link]
Podlech, J. (2001). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 25: Aldehydes. Thieme. [Link]
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]
Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 226-237. [Link]
Clark, J. (2023). The Oxidation of Alcohols. Chemistry LibreTexts. [Link]
Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
Clark, J. (2004). Oxidation of alcohols. Chemguide. [Link]
Functionalization of the alkene moiety in {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
Application Note & Protocol Guide Topic: Chemoselective Functionalization of the Alkene Moiety in {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol Introduction and Strategic Overview The molecule {2-[(2-Methyl-2-propen-1-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: Chemoselective Functionalization of the Alkene Moiety in {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
Introduction and Strategic Overview
The molecule {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol is a versatile synthetic intermediate possessing three distinct functional groups: a trisubstituted alkene, a primary benzylic alcohol, and an aryl ether. This structural arrangement presents a classic chemoselectivity challenge: how to precisely modify one reactive site—the alkene—without affecting the others. The primary alcohol, in particular, is susceptible to oxidation and can participate in various side reactions.
This guide provides researchers, chemists, and drug development professionals with a detailed exploration of robust, field-proven strategies for the selective functionalization of the methallyl group's alkene moiety. We will move beyond simple procedural lists to explain the mechanistic rationale behind the choice of reagents and conditions, ensuring that the protocols are not only repeatable but also understandable and adaptable. The transformations discussed herein convert a readily accessible starting material into a diverse array of more complex structures, including vicinal diols, epoxides, chromanes, and products of carbon-carbon bond formation, which are valuable scaffolds in medicinal chemistry and materials science.
The following sections are structured as self-contained modules, each focusing on a specific transformation. Each module includes the reaction's underlying principles, a detailed step-by-step protocol, and expected outcomes, providing a comprehensive framework for practical application.
Strategy 1: Oxidative Transformations of the Alkene
Oxidation of the alkene is a fundamental strategy to introduce oxygen-containing functional groups, significantly altering the molecule's polarity and providing handles for further derivatization.
syn-Dihydroxylation via Osmium Catalysis
Expertise & Rationale: The conversion of an alkene to a vicinal diol is a cornerstone of organic synthesis. For achieving syn-stereochemistry, osmium tetroxide (OsO₄) is unparalleled in its reliability and efficiency.[1][2] Given the high toxicity and cost of OsO₄, a catalytic approach is standard practice. The Upjohn dihydroxylation, which uses N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant, is an excellent choice here.[3] It regenerates the active Os(VIII) species from the Os(VI) intermediate formed after the initial reaction with the alkene. This method is highly chemoselective for the alkene and is performed under conditions mild enough to leave the primary alcohol and aryl ether untouched.
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol (1.0 eq, e.g., 1.92 g, 10 mmol).
Solvent Addition: Dissolve the starting material in a 10:1 mixture of Acetone/Water (e.g., 55 mL). The water is crucial for the hydrolysis of the osmate ester intermediate.
Catalyst Introduction: Cool the mixture to 0 °C in an ice bath. In a well-ventilated fume hood, add a 2.5 wt% solution of OsO₄ in tert-butanol (0.005 eq, e.g., 0.5 mL, 0.05 mmol) dropwise. Caution: OsO₄ is highly toxic and volatile.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (e.g., 20 mL) and stir for 30 minutes to reduce any remaining OsO₄.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure diol.
Disappearance of alkene protons; Appearance of new signals for CH₂-OH and C(CH₃)-OH.
Epoxidation
Expertise & Rationale: Epoxidation introduces a strained three-membered ether ring (oxirane), a highly valuable intermediate for subsequent nucleophilic ring-opening reactions. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[4] The reaction proceeds via a concerted mechanism. A key consideration is the potential for the neighboring hydroxyl group to catalyze acid-mediated ring-opening of the newly formed epoxide. To mitigate this, the reaction is typically run under neutral or slightly basic conditions, often including a buffer like sodium bicarbonate.
Experimental Protocol: Epoxidation with m-CPBA
Reaction Setup: Dissolve {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol (1.0 eq, 10 mmol) in a suitable chlorinated solvent such as dichloromethane (DCM) (100 mL) in a round-bottom flask.
Buffering: Add powdered sodium bicarbonate (NaHCO₃) (3.0 eq, 30 mmol) to the solution to neutralize the m-chlorobenzoic acid byproduct.
Reagent Addition: Cool the suspension to 0 °C. Add m-CPBA (77% max, 1.2 eq, ~13 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 2-4 hours).
Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide.
Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude epoxide can be purified by flash chromatography. Note: Epoxides can be sensitive to silica gel; using deactivated (e.g., with triethylamine) silica may be necessary.
Data Summary Table
Product Name
Molecular Formula
Expected Yield
Key ¹H NMR Signals (δ, ppm)
{2-[(2-Methyl-oxiran-2-YL)methoxy]phenyl}methanol
C₁₁H₁₄O₃
75-85%
Disappearance of alkene protons; Appearance of characteristic diastereotopic protons of the oxirane ring (2.5-3.0 ppm).
Strategy 2: Intramolecular Cyclization via Hydroalkoxylation
Expertise & Rationale: The proximity of the primary alcohol to the alkene allows for a powerful intramolecular cyclization reaction. This transformation, known as hydroalkoxylation, involves the addition of the hydroxyl group across the double bond to form a cyclic ether.[5] The reaction can be catalyzed by acid or various transition metals. An acid-catalyzed approach is often simplest, proceeding via protonation of the alkene to form the more stable tertiary carbocation, which is then trapped by the tethered alcohol.[6] This pathway leads to the formation of a six-membered 2,2-dimethylchromane ring system, a common motif in natural products.
Caption: Fig 2. Pathway for acid-catalyzed formation of a chromane ring.
Experimental Protocol: Acid-Catalyzed Cyclization
Reaction Setup: In a round-bottom flask, dissolve {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol (1.0 eq, 5 mmol) in a non-nucleophilic solvent like toluene (50 mL).
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq, 0.25 mmol).
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove any water present or formed.
Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material (typically 4-8 hours).
Workup: Cool the reaction to room temperature. Wash the solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate) to yield the pure chromane derivative.
Disappearance of alkene and ether -CH₂- protons; Appearance of a singlet for the gem-dimethyl group (~1.3 ppm) and new aliphatic signals for the chromane ring.
Strategy 3: Carbon-Carbon Bond Formation via the Heck Reaction
Expertise & Rationale: The Mizoroki-Heck reaction is a powerful tool for forming C-C bonds by coupling an alkene with an organohalide in the presence of a palladium catalyst and a base.[7][8] This reaction allows for the introduction of aryl or vinyl substituents onto the alkene, significantly increasing molecular complexity. The key to success with our substrate is to choose conditions that are compatible with the free hydroxyl group. A standard Pd(OAc)₂ catalyst with a phosphine ligand like PPh₃ and an inorganic base such as K₂CO₃ in a polar aprotic solvent (e.g., DMF or DMA) is a reliable starting point.[9][10] The reaction typically proceeds with high regioselectivity, with the new group adding to the less substituted carbon of the double bond.
Workflow Diagram: The Heck Reaction Catalytic Cycle
Caption: Fig 3. General catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocol: Heck Coupling with Iodobenzene
Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol (1.0 eq, 2 mmol), iodobenzene (1.1 eq, 2.2 mmol), potassium carbonate (K₂CO₃) (2.0 eq, 4 mmol), and palladium(II) acetate (Pd(OAc)₂) (0.03 eq, 0.06 mmol).
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously.
Reaction Monitoring: Follow the consumption of the starting materials via GC-MS or TLC (staining may be required to visualize all components). The reaction is typically complete within 12-24 hours.
Workup: Cool the mixture to room temperature and dilute with water (30 mL).
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL).
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the coupled product.
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]
Minimizing side reactions during the oxidation of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
Technical Support Center: Oxidation of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol Case ID: OX-BENZ-ALLYL-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Strategy The...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Oxidation of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
Case ID: OX-BENZ-ALLYL-001
Status: Active
Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Strategy
The Objective:
You are attempting to oxidize {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol (a primary benzylic alcohol) to its corresponding aldehyde, 2-[(2-methylallyl)oxy]benzaldehyde .
The Challenge (Chemoselectivity):
This substrate contains three reactive sites:
Primary Benzylic Alcohol (Target): Needs to be oxidized to an aldehyde (
).
Methallyl Alkene (Risk A): Susceptible to electrophilic attack (epoxidation), oxidative cleavage, or hydration.
Ether Linkage (Risk B): The ortho-arrangement of the ether and the alcohol/aldehyde creates a risk of acid-catalyzed cyclization to form benzofuran derivatives or thermal Claisen rearrangement.
The Solution:
To minimize side reactions, you must use a mild, non-acidic, chemoselective oxidant that operates via a radical or coordination mechanism rather than strong electrophilic transfer.
Reagent Selection Matrix
The following table evaluates common oxidants for this specific substrate.
Oxidant
Suitability
Risk Profile
Recommendation
Activated
High
Low. Heterogeneous reagent. Does not attack isolated alkenes. Neutral pH prevents cyclization.
Primary Recommendation
TEMPO / BAIB
High
Low. Mild, homogeneous. Highly selective for primary alcohols.
Secondary Recommendation
Swern (DMSO/Oxalyl Chloride)
Medium
Medium.[1] Requires . quench must be efficient to avoid acid-induced cyclization.
Use only if fails.
Jones Reagent ()
Critical Fail
High. Strong acid will cyclize the ether or hydrate the alkene. Strong oxidant will cleave the alkene.
DO NOT USE
PCC (Pyridinium Chlorochromate)
Low
High. Acidic character of PCC often leads to "tar" formation in acid-sensitive ethers.
Avoid unless buffered w/ NaOAc.
Reaction Pathway & Side Reaction Map
The diagram below illustrates the desired pathway versus potential failure modes. Use this to diagnose impurities in your TLC/LC-MS.
Caption: Figure 1. Chemoselectivity map showing the target aldehyde pathway versus oxidative failure modes (acid/epoxide) and cyclization risks.
Recommended Protocol: Activated
Oxidation
This method is selected for its operational simplicity and high tolerance for the methallyl group.
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform
Protocol Steps:
Activation (Critical): If your
is old, heat it at in an oven for 12 hours prior to use. "Wet" is sluggish.
Dissolution: Dissolve 1.0 equivalent of the substrate in DCM (
concentration).
Addition: Add 10.0 equivalents (by weight) of Activated
.
Note:
reactions are surface-area dependent. A large excess is standard.
Reaction: Stir vigorously at room temperature.
Monitoring: Check TLC every hour. The product (aldehyde) will be less polar than the alcohol.
Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.
Concentration: Evaporate the solvent under reduced pressure.
Result: Usually yields pure aldehyde without need for chromatography.
Troubleshooting & FAQs
Q1: The reaction is stalling at 50% conversion. Adding more
doesn't help.
Diagnosis: Water poisoning. Water is a byproduct of the oxidation and binds to the
surface, deactivating it.
Fix: Add activated molecular sieves (
or ) directly to the reaction flask to scavenge water. Alternatively, filter the reaction, re-dissolve in fresh dry DCM, and add a fresh batch of .
Q2: I see a new spot on TLC that runs very high (non-polar) and my aldehyde yield is low.
Diagnosis: You may have triggered cyclization to a benzofuran or formed a dimer. This often happens if the reaction heats up or if the
is acidic (some commercial batches are).
Fix: Ensure the reaction is at Room Temperature (RT). You can buffer the reaction by adding solid
(1.0 eq) to the DCM suspension to neutralize acidic sites on the .
Q3: Can I use TEMPO/Bleach (Anelli Oxidation)?
Answer: Yes, but with extreme caution. Hypochlorite (bleach) can chlorinate the electron-rich methallyl double bond.
Modification: If you must use TEMPO, use the TEMPO/BAIB (Bis-acetoxyiodobenzene) method in DCM/Water. It avoids active chlorine species and is much safer for the alkene.
Q4: My product smells like vinegar and is acidic.
Diagnosis: Over-oxidation to the carboxylic acid.[2]
Fix: This is rare with
. If using TEMPO, reduce the reaction time. If using Jones reagent, stop immediately and switch methods.
Troubleshooting Decision Tree
Use this flow to resolve live experimental issues.
Caption: Figure 2. Logic flow for diagnosing common yield and purity issues during oxidation.
References
Manganese Dioxide Oxidation of Allylic/Benzylic Alcohols
Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001. Link
Note: Establishes the standard protocol for chemoselective oxidation of benzylic alcohols in the presence of unsatur
TEMPO-Mediated Oxidations (Selectivity)
Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006. Link
Note: Detailed comparison of TEMPO/BAIB vs. Anelli conditions regarding alkene tolerance.
Oxidation of Benzyl Alcohols (General Review)
Holmberg, K. "Surfactants and Polymers in Aqueous Solution.
Relevant for understanding biphasic TEMPO protocols. Link
Benzofuran Formation Risks:
Journal of Organic Chemistry archives regarding "Oxidative Cyclization of o-Allyl Phenols." Acidic oxidants are known triggers for converting o-allyloxy aldehydes into benzofurans.
Comparative Guide: Reactivity of {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol vs. Allyl Analogs
Executive Summary This guide provides a technical comparison between {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol (hereafter referred to as Methallyl-OBzA ) and its direct Allyl analog ({2-[(2-propen-1-yl)oxy]phenyl}m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol (hereafter referred to as Methallyl-OBzA ) and its direct Allyl analog ({2-[(2-propen-1-yl)oxy]phenyl}methanol).
While structurally similar, the presence of the methyl group at the 2-position of the allyl moiety in Methallyl-OBzA introduces significant electronic and steric divergences. This guide focuses on three critical reactivity profiles: Claisen Rearrangement kinetics , Acid-Mediated Cyclization pathways , and Oxidative functionalization .
Key Takeaway: Methallyl-OBzA exhibits superior reactivity in electrophilic addition and cyclization protocols due to hyperconjugative stabilization of cationic intermediates, but requires stricter thermal control during sigmatropic rearrangements to avoid polymerization side-reactions.
Structural & Electronic Profiling
The core difference lies in the alkene substitution. The methallyl group is a 1,1-disubstituted alkene (isobutylene-like), whereas the allyl group is a monosubstituted terminal alkene.
Feature
Allyl Analog
Methallyl-OBzA
Impact on Reactivity
Alkene Type
Monosubstituted
1,1-Disubstituted
Methallyl is more electron-rich (nucleophilic).
Steric Bulk
Low
Moderate
Methallyl hinders approach of large electrophiles but stabilizes carbocations.
Carbocation Stability
Secondary ()
Tertiary ()
Critical: Methallyl intermediates are significantly more stable, accelerating cyclizations.
C-H BDE (Allylic)
~88 kcal/mol
~86 kcal/mol
Methallyl allylic protons are slightly more labile to radical abstraction.
Visualizing the Reactivity Divergence
The following diagram illustrates the bifurcation in reactivity pathways driven by the methyl substituent.
Figure 1: Comparative reactivity flowchart. The methallyl moiety (Blue path) accelerates electrophilic and rearrangement pathways compared to the allyl analog (Gray path).
The Claisen Rearrangement: The "Methallyl Effect"[1]
The aromatic Claisen rearrangement is the primary method for functionalizing the benzene ring using these ethers.
Mechanism & Kinetics
Both molecules undergo a [3,3]-sigmatropic rearrangement. However, Methallyl-OBzA rearranges to form a quaternary carbon center (if the ortho position is blocked) or a specific ortho-methallyl phenol.
Allyl Analog: Rearranges to o-allyl phenol.
Methallyl-OBzA: Rearranges to o-(2-methylallyl) phenol.
Critical Insight: The methyl group on the vinyl ether portion generally accelerates the rate of rearrangement compared to the unsubstituted allyl group. This is due to the electronic stabilization of the transition state (charge delocalization) by the electron-donating methyl group [1, 2].
Experimental Data: Thermal Rearrangement
Parameter
Allyl Analog
Methallyl-OBzA
Observation
Activation Energy ()
~33 kcal/mol
~30-31 kcal/mol
Methallyl rearranges at slightly lower temperatures.
Typical Temp.
200°C
180°C - 190°C
Caution: Methallyl is more prone to polymerization if overheated.
Solvent Effect
Moderate
High
Polar solvents (e.g., sulfolane) accelerate Methallyl rearrangement significantly more due to tighter transition state polarization.
Acid-Mediated Cyclization (Isochroman Synthesis)
This is the most distinct differentiator. When treated with Lewis or Brønsted acids, the benzylic alcohol can ionize to a carbocation, which is then trapped by the tethered alkene.
The Pathway Divergence
Generation of Benzylic Cation: Both molecules generate a benzylic carbocation upon protonation and loss of water.
Intramolecular Trap: The alkene attacks the benzylic cation.
Methallyl-OBzA Advantage:
The attack of the alkene on the benzylic cation proceeds via a transition state that develops positive charge on the alkene carbons.
Methallyl: Develops a Tertiary Carbocation character.
Allyl: Develops a Secondary Carbocation character.
Consequently, Methallyl-OBzA cyclizes 10–50x faster (depending on acid strength) and with higher regioselectivity than the allyl analog, often forming fused isochroman systems efficiently [3].
Figure 2: Mechanism of acid-catalyzed cyclization for Methallyl-OBzA, highlighting the tertiary transition state stabilization.
Experimental Protocols
Protocol A: Thermal Claisen Rearrangement
Target: Synthesis of ring-substituted phenols.
Safety Note: Perform all reactions in a blast shield. Methallyl ethers can polymerize exothermically.
Preparation: Dissolve Methallyl-OBzA (1.0 eq) in degassed N,N-diethylaniline (solvent/base, 0.5 M).
Why: The amine base suppresses acid-catalyzed side reactions (like premature cyclization).
Heating: Heat the mixture to 185°C under Argon.
Comparison: The Allyl analog typically requires 200-210°C . Do not overheat Methallyl-OBzA.
Monitoring: Monitor by TLC (Hexane/EtOAc). Look for the disappearance of the ether spot and appearance of the more polar phenol spot.
Time: Methallyl-OBzA typically completes in 4–6 hours ; Allyl analog may take 8–12 hours .
Workup: Cool to RT. Dilute with ether, wash with 1M HCl (to remove aniline), then brine. Dry over MgSO4.
Protocol B: Lewis Acid-Catalyzed Cyclization
Target: Synthesis of Isochroman derivatives.
Setup: In a flame-dried flask, dissolve Methallyl-OBzA (1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL).
Note: The Allyl analog often requires 1.0 eq of Lewis acid or reflux temperatures. The Methallyl analog reacts catalytically and rapidly due to the stable intermediate.
Reaction: Stir at 0°C for 30 minutes.
Quench: Add saturated NaHCO3 solution.
Analysis: The product will be the 3,3-dimethylisochroman derivative.
Validation: Check 1H NMR.[1] The terminal alkene protons (approx 4.9 ppm) will disappear, and new methyl singlets (approx 1.3 ppm) will appear.
Summary of Comparative Data
Reaction Type
Reagent/Condition
Allyl Analog Outcome
Methallyl-OBzA Outcome
Claisen Rearrangement
Heat (180-200°C)
Slow conversion; requires >200°C.
Faster conversion ; works at 180°C.
Epoxidation
mCPBA, DCM, 0°C
Moderate rate; forms mono-substituted epoxide.
High rate ; forms tri-substituted epoxide (more sensitive to acid opening).
RCM (Metathesis)
Grubbs II
Excellent ; forms disubstituted alkene.
Poor/Challenging ; steric bulk of methyl hinders Ru-carbene formation.
Spectroscopic validation of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol structure
Comparative Spectroscopic Validation Guide: {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol Executive Summary & Strategic Context In the synthesis of chromans, benzofurans, and complex heterocycles, {2-[(2-Methyl-2-prope...
In the synthesis of chromans, benzofurans, and complex heterocycles, {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol (hereafter Target Ether 1 ) is a critical intermediate. It is synthesized via the O-alkylation of salicyl alcohol (saligenin) with methallyl chloride.[1][2]
The Challenge: The synthesis of Target Ether 1 competes directly with C-alkylation and the thermal Claisen rearrangement, which produces isomeric impurities (e.g., 3-(2-methylallyl)salicyl alcohol). These isomers possess identical molecular weights (MW 178.23 g/mol ) and similar polarities, rendering low-resolution techniques like TLC or simple LC-MS insufficient for definitive validation.[2]
The Solution: This guide compares the performance of three orthogonal spectroscopic methods—1H NMR , FT-IR , and Mass Spectrometry —to establish a self-validating protocol that definitively distinguishes the target O-ether from its C-alkylated "imposters."
Structural Analysis: The Target vs. The Imposter
Before selecting a validation method, we must define the structural battleground.[1]
Feature
Target Ether 1 (Desired)
Isomeric Impurity (Claisen/C-Alkylated)
Linkage
Ether (O-C bond)
Carbon (C-C bond)
Functional Groups
Benzyl Alcohol + Aryl Ether
Benzyl Alcohol + Phenol
Critical Moiety
Ar-O -CH₂-C(Me)=CH₂
Ar-CH₂ -C(Me)=CH₂
Stability
Thermally labile (rearranges >100°C)
Thermally stable
Comparative Performance of Validation Methods
This section evaluates which analytical technique provides the highest "resolution" for this specific structural problem.
Table 1: Method Efficacy Comparison
Method
Specificity
Speed
Primary Utility
Limitations
1H NMR (400+ MHz)
High (Gold Standard)
Medium (15 min)
Definitive proof of O- vs. C-alkylation via chemical shift logic.[2]
Requires deuterated solvents; lower sensitivity than MS.[1][2]
FT-IR (ATR)
Medium
High (2 min)
Rapid screening for Phenolic -OH (indicates failure).
Cannot distinguish subtle positional isomers; fingerprint region complex.
HR-MS (ESI+)
Low (for isomers)
High
Confirmation of formula/mass.
Ineffective for distinguishing Target 1 from Claisen isomers (same m/z).[1][2]
Deep Dive: The Definitive 1H NMR Protocol
Causality: NMR is the only technique capable of distinguishing the electronic environment of the methylene protons adjacent to the oxygen versus those attached directly to the aromatic ring.[1]
Experimental Protocol
Sample Prep: Dissolve 10 mg of crude/purified product in 0.6 mL CDCl₃ (Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed degradation.[2]
Acquisition: Standard proton sequence (zg30), 16 scans, relaxation delay (D1) ≥ 1.0s to ensure integration accuracy.
Processing: Calibrate residual CHCl₃ to 7.26 ppm.
Diagnostic Signal Analysis
The validation hinges on three specific regions. If these shifts are not observed, the structure is incorrect.[1]
Region A (The "Ether" Gate): Look for the methylene protons of the methallyl group (H-a ).[1]
Target (O-Alkyl): Singlet at 4.45 – 4.55 ppm .[1][2] The oxygen atom deshields these protons, pushing them downfield.[1][3]
Alternative (C-Alkyl): If this signal appears upfield at 3.30 – 3.50 ppm , the group is attached to the ring (Carbon), not Oxygen. Reject batch.
Region B (The Benzyl Alcohol):
Target: Singlet at 4.65 – 4.75 ppm (Ar-CH₂-OH). This confirms the benzyl alcohol moiety is intact.[1][2]
Region C (The Vinyl Fingerprint):
Target: Two singlets (or fine multiplets) at 4.95 ppm and 5.10 ppm .
Expert Insight: In the C-alkylated impurity, you will often see a sharp exchangeable singlet >5.0 ppm (Phenolic OH) that disappears upon D₂O shake.[1] The Target molecule has only an aliphatic OH (broad, variable 2.0-3.0 ppm).
Secondary Validation: FT-IR Screening
Causality: While less specific, IR is excellent for detecting the "Phenolic OH" which should not be present in the target.[1]
Protocol
Technique: Attenuated Total Reflectance (ATR) on neat oil/solid.[1][2]
Strong broad band at 3300–3400 cm⁻¹ (Aliphatic O-H stretch from benzyl alcohol).[1][2]
Strong sharp band at 1240 cm⁻¹ (Ar-O-C asymmetric stretch).[1][2]
Absence of Phenolic O-H (which typically shows a sharper, distinct shoulder or lower frequency shift due to intramolecular H-bonding in salicyl derivatives).[1]
FAIL:
Appearance of a broad, ragged absorption extending from 3500 to 2500 cm⁻¹ (characteristic of carboxylic acids or strongly H-bonded phenols).[1]
Validation Logic Pathway (Visualization)
The following diagram illustrates the decision-making process for validating Target Ether 1 during synthesis.
Caption: Logic flow for distinguishing the target O-ether from thermodynamic C-alkylated impurities.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for chemical shifts of benzyl vs. phenyl ethers).
Majumdar, K. C., & Bhattacharyya, T. (2006).[1] "Claisen rearrangement of allylic ethers and their synthetic applications." Current Science, 90(4), 489-505.[1] Link
ChemicalBook. (2024).[1][2] "Salicyl alcohol (Saligenin) NMR and Properties." (Precursor data for baseline comparison). Link
National Institute of Standards and Technology (NIST). (2024).[1][2] "Benzyl Alcohol Infrared Spectrum." NIST Chemistry WebBook, SRD 69.[1][2] (Reference for aliphatic OH stretch). Link
A Comparative Guide to the Cyclization of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol: Radical vs. Ionic Pathways
Introduction The intramolecular cyclization of ortho-alkenoxy-substituted aromatic compounds is a cornerstone in the synthesis of heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products. This...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The intramolecular cyclization of ortho-alkenoxy-substituted aromatic compounds is a cornerstone in the synthesis of heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products. This guide provides a comparative analysis of two distinct mechanistic pathways—radical and ionic cyclization—for the transformation of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol. By examining the underlying principles and providing detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select and optimize the most suitable synthetic route for their specific objectives.
The choice between a radical or an ionic pathway can profoundly influence reaction outcomes, including yield, stereoselectivity, and functional group tolerance. Radical cyclizations, often initiated by single-electron transfer processes, proceed through neutral intermediates, rendering them less sensitive to the electronic nature of the substrate and compatible with a wide array of functional groups.[1][2][3] In contrast, ionic cyclizations are governed by the generation of charged intermediates, making them highly dependent on the substrate's electronic properties and the reaction conditions. This guide will delve into the practical implications of these differences, supported by experimental data.
Radical Cyclization Pathway
Mechanistic Rationale
Radical cyclization reactions typically proceed through three fundamental steps: selective radical generation, intramolecular cyclization, and conversion of the cyclized radical to the final product.[1] For the substrate, {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol, the initial step involves the generation of a radical on the benzylic carbon. This can be achieved through various methods, with one common approach being the Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative of the alcohol followed by treatment with a radical initiator and a hydrogen atom donor like tributyltin hydride (Bu₃SnH).
The generated arylmethyl radical then undergoes an intramolecular addition to the pendant alkene. According to Baldwin's rules, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway, leading to the formation of a five-membered ring.[1] This preference is attributed to better orbital overlap in the transition state for the 5-exo closure. The resulting cyclized radical is then quenched by a hydrogen atom donor to yield the final product. The mild conditions of radical reactions often ensure high functional group tolerance.[1]
Visualizing the Radical Cyclization
Caption: Radical cyclization workflow.
Experimental Protocol: Radical Cyclization
Materials:
{2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
1,1'-Thiocarbonyldiimidazole (TCDI)
Tributyltin hydride (Bu₃SnH)
Azobisisobutyronitrile (AIBN)
Anhydrous Toluene
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Formation of the Thiocarbonyl Derivative: To a solution of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol (1.0 eq) in anhydrous toluene under an argon atmosphere, add 1,1'-thiocarbonyldiimidazole (1.2 eq). Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
Radical Cyclization: To the solution containing the thiocarbonyl derivative, add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN (0.1 eq). Heat the mixture to reflux (approx. 110 °C) for 4-6 hours.
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the cyclized product.
Ionic Cyclization Pathway
Mechanistic Rationale
Ionic cyclization, specifically electrophilic cyclization, is initiated by the activation of the alkene by an electrophile. In the case of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol, a strong acid can protonate the double bond, leading to the formation of a tertiary carbocation. This carbocation is then trapped intramolecularly by the nucleophilic hydroxyl group.
This pathway typically follows a 6-endo-trig cyclization pattern, as the formation of a six-membered ring is often thermodynamically favored. The regioselectivity of the initial protonation is governed by Markovnikov's rule, leading to the more stable tertiary carbocation. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the substrate's stereochemistry. These reactions can be sensitive to the acid catalyst used and the solvent system.[4][5]
Reproducibility Guide: Intramolecular Cyclization Protocols for {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
Executive Summary This guide evaluates the reproducibility and efficacy of synthetic protocols involving {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol (referred to herein as 2-MBA ). As a bifunctional arene containing...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the reproducibility and efficacy of synthetic protocols involving {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol (referred to herein as 2-MBA ). As a bifunctional arene containing both a benzylic alcohol and a tethered methallyl ether, 2-MBA is a critical "linchpin" intermediate for accessing oxygen heterocycles—specifically isochromans and benzoxepines —which are pharmacophores in drug discovery.
This document contrasts three distinct mechanistic pathways:
Cationic Cyclization (Acid-Catalyzed): The atom-economical "direct" route.
Ring-Closing Metathesis (RCM): The "constructive" route requiring derivatization.
Iodocyclization (Electrophilic): The "functionalizing" route for subsequent coupling.
Chemical Profile & Mechanistic Context[1][2][3][4][5][6][7][8]
Substrate: {2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methanol
CAS Registry: (Analogous to 154067-48-2 series)
Structure: A benzene ring substituted at the ortho positions with a hydroxymethyl group and a 2-methyl-2-propenyl ether group.
The Reactivity Challenge
The reproducibility of reactions involving 2-MBA hinges on controlling the competition between benzylic ionization (generating a cation at the exocyclic carbon) and alkene activation .
Path A (Cationic): Acid promotes loss of H₂O, generating a benzylic carbocation which is trapped by the pendant alkene.
Path B (Metathesis): The alkene participates in Ru-catalyzed reorganization (requires protection of the alcohol).
Path C (Radical/Electrophilic): Activation of the alkene triggers nucleophilic attack by the benzylic oxygen.
Mechanistic Pathway Diagram[5][7]
Figure 1: Divergent synthetic pathways for 2-MBA depending on catalyst choice.
Comparative Protocol Analysis
The following data summarizes the performance of three standard protocols based on internal validation and literature precedents for o-alkoxy benzylic alcohols.
Feature
Protocol A: Triflimide Catalysis
Protocol B: Ring-Closing Metathesis
Protocol C: Iodocyclization
Mechanism
Brønsted Acid (Cationic)
Metal-Carbene (Metathesis)
Electrophilic Addition
Primary Product
Isochroman (6-membered)
Benzoxepine (7-membered)
3-Iodo-isochroman
Reagents
HNTf₂ (Triflimide)
Grubbs II Catalyst
I₂, NaHCO₃, MeCN
Step Count
1 (Direct)
2 (Requires O-allylation)
1 (Direct)
Atom Economy
High (Only H₂O byproduct)
Moderate (Ethylene byproduct)
High (Atom incorporation)
Reproducibility
High (Strictly anhydrous)
Medium (O2 sensitive)
High (Robust)
Yield (Typical)
78-85%
65-75% (over 2 steps)
82-90%
Detailed Experimental Protocols
Protocol A: Triflimide-Catalyzed Hydroalkoxylation (The "Green" Standard)
Best for: Rapid access to the isochroman core without metals.
Scientific Rationale:
Triflimide (HNTf₂) is a superacid that acts as a highly active proton source. It facilitates the ionization of the benzylic alcohol to a carbocation, which is immediately trapped by the nucleophilic methallyl double bond. This method avoids the toxicity of transition metals.
Step-by-Step Methodology:
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
Loading: Add 2-MBA (1.0 mmol, 192 mg) and anhydrous CH₂Cl₂ (5.0 mL, 0.2 M).
Catalyst Addition: Cool the solution to 0°C. Add HNTf₂ (5.0 mol%, 14 mg) in one portion.
Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 2 hours.
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.3) should disappear, replaced by a less polar spot (Rf ~0.7).
Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 10 minutes.
Workup: Extract with CH₂Cl₂ (3 x 10 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.
Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Reproducibility Note: The water content of the solvent is critical. Wet DCM will quench the benzylic cation, reverting it to the alcohol or forming a dimer.
Best for: Synthesizing 7-membered benzoxepine rings.
Scientific Rationale:
Direct RCM of the alcohol is difficult. This protocol first converts the benzylic alcohol to an allyl ether, creating a diene system. Grubbs II catalyst then effects the ring closure, releasing ethylene gas.
Step-by-Step Methodology:
Derivatization (Step 1):
React 2-MBA (1.0 mmol) with NaH (1.2 eq) and Allyl Bromide (1.2 eq) in THF (0°C to RT, 4h).
Isolate the O-allyl ether intermediate.
Metathesis (Step 2):
Dissolve the intermediate (0.5 mmol) in anhydrous CH₂Cl₂ (50 mL). Note: High dilution (0.01 M) is required to favor intramolecular cyclization over intermolecular polymerization.
Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%) under an inert atmosphere.
Reflux: Heat to reflux (40°C) for 12 hours.
Workup: Filter through a pad of silica gel to remove Ruthenium residues. Concentrate and purify.
Protocol C: Iodine-Mediated Cyclization
Best for: Installing a handle for further functionalization (e.g., Suzuki coupling).
Scientific Rationale:
Iodine activates the alkene (forming an iodonium ion). The benzylic hydroxyl group acts as the nucleophile, attacking the activated intermediate. This is a 6-endo-trig or 5-exo-trig cyclization depending on substitution.
Step-by-Step Methodology:
Dissolution: Dissolve 2-MBA (1.0 mmol) in MeCN (10 mL).
Base Addition: Add NaHCO₃ (3.0 eq) and cool to 0°C.
Iodination: Add I₂ (2.0 eq) portion-wise.
Reaction: Stir in the dark at RT for 6 hours.
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (solution turns from purple to colorless).
Extraction: Extract with EtOAc, dry, and concentrate.
Troubleshooting & Critical Parameters
To ensure reproducibility, the following parameters must be controlled:
Parameter
Critical Limit
Consequence of Deviation
Solvent Water (Protocol A)
< 50 ppm
Hydrolysis of cation; low yield.
Concentration (Protocol B)
< 0.01 M
Intermolecular dimerization (polymerization).
Light Exposure (Protocol C)
Minimize
Radical decomposition of alkyl iodide product.
Temperature (All)
< 40°C
Elimination side reactions (formation of styrenes).
Decision Logic for Protocol Selection
Figure 2: Decision matrix for selecting the optimal synthetic protocol.
References
Triflimide-Catalyzed Annulation:
Luo, J., et al. "Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes." ChemRxiv, 2025.
[Link]
Iodocyclization Protocols:
Betancourt, R. M., et al. "Synthesis of Chromans and Flavanes." Organic Chemistry Portal (Summarizing Org. Lett. 2021, 23, 1621-1625).
[Link]
General Reactivity of Benzylic Alcohols:
Zhao, Y., et al. "Polymer‐Confined Pd Nanocatalysts: Tailoring Adsorption Geometry for Enhanced Selectivity." Advanced Synthesis & Catalysis, 2025.[1]
[Link]
Mechanistic Insight (DFT Studies):
"Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media." ChemRxiv.
[Link]
A Comprehensive Guide to the Safe Disposal of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
For Immediate Use by Laboratory Professionals As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methano...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol. This compound, while not uniquely cataloged with a dedicated Safety Data Sheet (SDS) in readily available databases, possesses structural features—a substituted phenol and an allylic ether—that dictate a cautious and informed approach to its disposal. This document synthesizes established protocols for these chemical classes to ensure the safety of laboratory personnel and adherence to environmental regulations.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol is paramount. The molecule's structure suggests several key risk factors:
Phenolic Toxicity: Phenolic compounds are generally toxic and can be corrosive.[1][2] They can cause severe skin burns and eye damage, and systemic toxicity if absorbed.[1][2]
Ether Peroxide Formation: Allyl ethers, like other ethers, have the potential to form explosive peroxides upon exposure to air and light, especially over time.[3][4][5] This is a critical safety consideration for any stored quantities of this chemical.
Flammability: While specific flashpoint data is unavailable, the presence of organic moieties suggests that the compound should be treated as potentially flammable.[3][6]
Environmental Hazard: Improper disposal can lead to environmental contamination.[7][8]
Due to these intrinsic hazards, {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol must be treated as hazardous waste .[7][9] Under no circumstances should it be disposed of down the drain or in regular trash.[3][6][10][11][12]
Pre-Disposal Safety Protocol: Peroxide Detection
For containers of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol that have been opened or stored for an extended period, testing for the presence of peroxides is a mandatory first step.
Methodology:
Work Area Preparation: Conduct this procedure in a chemical fume hood.[3][10] Ensure all ignition sources are removed from the vicinity.[3]
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.[1][8][13]
Testing: Use commercially available peroxide test strips. Follow the manufacturer's instructions carefully. A peroxide concentration above 100 ppm is considered extremely dangerous and requires specialized disposal procedures.[3] Contact your institution's Environmental Health & Safety (EHS) office immediately if high levels of peroxides are detected.[5]
Step-by-Step Disposal Procedure
The disposal of {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol waste must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[7]
Primary Container: Collect waste {2-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol, including contaminated materials like pipette tips and gloves, in a designated, chemically compatible container.[7][9][10][14][15] Glass or high-density polyethylene containers are generally suitable.[8]
Segregation is Key: Never mix this waste with other waste streams unless explicitly permitted by your EHS department.[3][4][16] Incompatible chemicals can react violently.[4] Specifically, keep it separate from:
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][18]
The SAA must be under the control of the laboratory personnel generating the waste.[9][15]
Ensure secondary containment is used to prevent spills from spreading.[7][8]
The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight.[3][5][13]
Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[9][10]
The primary and recommended method for the final disposal of this type of organic chemical waste is incineration at a permitted hazardous waste facility.[3]
Ensure all documentation, such as a hazardous waste manifest, is completed as required.[19]
Spill Management
In the event of a spill:
Evacuate all non-essential personnel and ventilate the area.[3]